3,4-Dihydroisoquinoline-2(1H)-carbothioamide
Overview
Description
3,4-Dihydroisoquinoline-2(1H)-carbothioamide is a chemical compound that has been the subject of various studies due to its potential biological activities. The compound is characterized by the presence of a dihydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic ring containing nitrogen. The carbothioamide moiety attached to this core structure suggests potential for interaction with biological targets.
Synthesis Analysis
The synthesis of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues, including 3,4-Dihydroisoquinoline-2(1H)-carbothioamide, has been achieved through a simple one-step reaction protocol. This method provides a straightforward approach to generate a series of compounds for further biological evaluation . Another related synthesis involves the Pictet-Spengler reaction, which is used to create a conformationally constrained tyrosine analogue, demonstrating the versatility of reactions that can be applied to dihydroisoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide and its analogues is crucial for their biological activity. The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups on the compounds enhances their activity . Additionally, the stereoselective synthesis of related isoquinolinones and oxoberbines from homophthalic anhydrides and azomethines provides insights into the three-dimensional conformation of these molecules, which is important for understanding their interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide is influenced by its functional groups. The carbothioamide group, in particular, is known to participate in various chemical reactions, which can be exploited to create a diverse array of derivatives with potential biological activities. The synthesis of carbothiohydrazide or carbohydrazide based small molecule compounds, as reported in the literature, exemplifies the chemical versatility of the dihydroisoquinoline scaffold .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide are not detailed in the provided papers, the general properties of such compounds can be inferred. Typically, these compounds would exhibit moderate solubility in organic solvents and might show varying degrees of solubility in water depending on the nature of the substituents. The presence of the carbothioamide group suggests potential for hydrogen bonding, which could affect the compound's solubility and stability.
Scientific Research Applications
1. Antidepressant and Anticonvulsant Agents
- Summary of Application: This compound has been studied for its potential as an antidepressant and anticonvulsant agent. Specifically, derivatives of this compound have been synthesized and evaluated for their biological effects .
- Methods of Application: The study involved the synthesis of nineteen (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives. These compounds were then evaluated for their antidepressant and anticonvulsant activities .
- Results: Compounds 2h, 2k, 2r, and 2s exhibited potent antidepressant activity and displayed the antidepressant effects in a dose-dependent manner from 10 to 30 mg/kg in the FST and TST. Compounds 2r and 2s also exhibited anticonvulsant activity against MES-induced seizures .
2. Free-Radical Scavenging
- Summary of Application: Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic acid, which is structurally similar to 3,4-Dihydroisoquinoline-2(1H)-carbothioamide, have been synthesized and tested for their free-radical scavenging activity .
- Methods of Application: The study involved the synthesis of a series of hydroxy- and halogeno-substituted 3,4-dihydroisoquinoline-3-carboxylic acids. These compounds were then tested for their free-radical scavenging activity using various assays .
- Results: Almost all of the newly synthesized compounds exhibited radical scavenging capabilities. Some compounds also showed moderate inhibitory activities against DAAO, AChE, and BuChE .
properties
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZVILRSLXZCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588596 | |
Record name | 3,4-Dihydroisoquinoline-2(1H)-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroisoquinoline-2(1H)-carbothioamide | |
CAS RN |
31964-52-0 | |
Record name | 3,4-Dihydroisoquinoline-2(1H)-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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